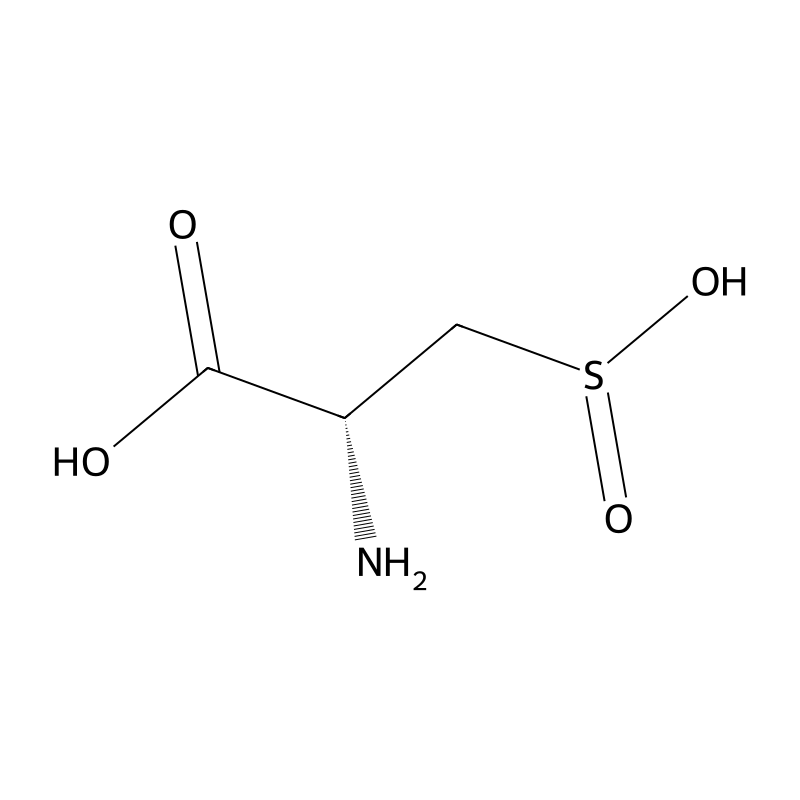

L-cysteinesulfinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

L-Cysteinesulfinic acid (CSA) is a critical endogenous sulfur-containing amino acid intermediate formed by the enzymatic oxidation of L-cysteine. It serves as the primary physiological precursor in the biosynthesis of hypotaurine and taurine via decarboxylation. Furthermore, CSA is a potent endogenous agonist at multiple metabotropic glutamate receptors (mGluRs) and acts as an excitatory neurotransmitter analog. In laboratory and industrial procurement, CSA is primarily sourced for neuropharmacological assays, metabolic pathway mapping (specifically CDO1/CSAD enzyme studies), and as a specialized synthetic building block. Its unique sulfinic acid moiety (-SO2H) dictates its specific reactivity, stability, and receptor binding profiles compared to its reduced thiol or fully oxidized sulfonic acid analogs .

Buyers frequently consider substituting L-cysteinesulfinic acid with L-cysteine (the reduced thiol precursor), L-cysteic acid (the fully oxidized sulfonic acid analog), or L-glutamate. However, these substitutions fail in application-critical contexts. Enzymatically, Cysteine Sulfinic Acid Decarboxylase (CSAD) is strictly specific to the sulfinic acid moiety; it exhibits zero decarboxylation activity toward L-cysteic acid or glutamate. Pharmacologically, while structurally similar to glutamate, CSA exhibits a distinct activation profile, particularly for phospholipase D (PLD)-coupled mGluRs. Furthermore, the metastable nature of the sulfinic acid group requires specific handling to prevent over-oxidation, meaning that crude mixtures or stable sulfonic analogs cannot replicate CSA's precise redox or binding behavior in controlled studies [1].

CSAD Absolute Substrate Specificity

In metabolic studies mapping the taurine biosynthesis pathway, the choice of substrate is non-negotiable. L-cysteinesulfinic acid is the obligate substrate for CSAD to produce hypotaurine. Quantitative enzyme profiling demonstrates that CSAD has no detectable decarboxylation activity when presented with L-cysteic acid or L-glutamate under standard assay conditions [1].

| Evidence Dimension | Enzymatic Decarboxylation Activity (CSAD) |

| Target Compound Data | Primary active substrate for hypotaurine formation |

| Comparator Or Baseline | L-cysteic acid and L-glutamate (No activity) |

| Quantified Difference | 100% loss of activity with comparators |

| Conditions | In vitro CSAD enzymatic assay |

Procurement of the exact sulfinic acid form is mandatory for in vitro CSAD assays, as the stable sulfonic acid analog (cysteic acid) will yield false-negative activity results.

Distinct mGluR Activation Profile

L-cysteinesulfinic acid acts as a potent endogenous agonist across multiple mGluR subtypes, differentiating it from highly selective synthetic modulators or baseline glutamate. Quantitative binding assays show CSA exhibits pEC50 values of 4.6 for mGluR5, 4.0 for mGluR6, and 3.92 for mGluR1 . Furthermore, it selectively activates atypical PLD-coupled mGlu receptors, whereas standard Group I/II agonists often fail to replicate this specific downstream signaling cascade [1].

| Evidence Dimension | Receptor Activation Potency (pEC50) |

| Target Compound Data | pEC50 = 4.6 (mGluR5); 4.0 (mGluR6) |

| Comparator Or Baseline | Selective synthetic agonists (e.g., L-AP4 or DHPG) |

| Quantified Difference | Broader pan-mGluR activation with specific PLD-coupling |

| Conditions | Calcium mobilization / PLD activity assays in rat mGluRs |

Researchers mapping complex, multi-receptor excitatory networks require CSA to accurately model endogenous sulfur-amino acid neurotransmission rather than relying on artificially selective synthetic ligands.

Differentiated Oxidation Kinetics

The sulfinic acid (-SO2H) group in CSA represents a metastable intermediate oxidation state between L-cysteine (-SH) and L-cysteic acid (-SO3H). Kinetic studies of oxidation by agents like superoxochromium(III) or hydrogen peroxide show that while L-cysteine rapidly oxidizes to CSA, CSA itself is susceptible to further oxidation to the highly stable L-cysteic acid [1].

| Evidence Dimension | Oxidation State Stability |

| Target Compound Data | Metastable intermediate (Cys-SO2H) |

| Comparator Or Baseline | L-cysteic acid (Highly stable terminal oxidation product, Cys-SO3H) |

| Quantified Difference | CSA requires strict protection from strong oxidants to prevent conversion to the sulfonic acid. |

| Conditions | Acidic/neutral aqueous media with oxidative agents |

Buyers must ensure rigorous storage conditions (e.g., inert atmosphere, avoidance of strong oxidizers) to maintain the integrity of the sulfinic acid moiety, unlike the freely stable cysteic acid.

CDO1-Silenced Model Metabolic Rescue

In non-small cell lung cancer (NSCLC) models, the CDO1 enzyme is frequently silenced via promoter methylation, causing toxic intracellular accumulation of L-cysteine and a block in downstream taurine synthesis. Supplementing these specific cell lines with L-cysteine fails to restore the pathway. However, direct procurement and supplementation of L-cysteinesulfinic acid bypasses the CDO1 metabolic block, allowing downstream conversion to hypotaurine and taurine [1].

| Evidence Dimension | Downstream Metabolite Rescue (Hypotaurine/Taurine production) |

| Target Compound Data | Restores downstream synthesis |

| Comparator Or Baseline | L-cysteine (Fails to restore synthesis due to CDO1 block) |

| Quantified Difference | Absolute rescue of pathway vs. complete block |

| Conditions | CDO1-silenced NSCLC cell models |

For oncology researchers studying cysteine metabolic liabilities, CSA is the exact required metabolite to isolate downstream effects independent of CDO1 activity.

Taurine Biosynthesis & CSAD Assays

Due to the strict substrate specificity of Cysteine Sulfinic Acid Decarboxylase (CSAD), L-cysteinesulfinic acid is the mandatory precursor for in vitro assays measuring CSAD activity and hypotaurine formation. It cannot be substituted by L-cysteic acid or glutamate, making it essential for metabolic pathway mapping [1].

Atypical Glutamate Receptor Pharmacology

CSA is the preferred endogenous ligand for studying PLD-coupled metabotropic glutamate receptors. Its unique activation profile across mGluR1-8 makes it essential for neuropharmacological screening where standard glutamate or synthetic Group I/II agonists do not accurately trigger the target signaling cascades [2].

CDO1-Deficient Cancer Metabolic Rescue

In cancer research, particularly NSCLC where CDO1 is epigenetically silenced, CSA is utilized to bypass the enzymatic block. It allows researchers to map the downstream effects of the taurine pathway independently of upstream cysteine accumulation, a feat impossible with standard L-cysteine supplementation [3].

References

- [1] BRENDA Enzyme Database. Information on EC 4.1.1.29 - sulfinoalanine decarboxylase.

- [2] Pellicciari, R., et al. (1998). (2R,1'S,2'R,3'S)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-13)... Journal of Medicinal Chemistry.

- [3] Singh, A., et al. (2019). Cysteine dioxygenase 1 is a metabolic liability for non-small cell lung cancer. eLife.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types